molecular formula C10H14N2O3 B6631602 2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid

2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B6631602
M. Wt: 210.23 g/mol
InChI Key: ZFKFBOMSZHEQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid, also known as EPYC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazole-containing amino acids and has been found to exhibit interesting biological activities.

Mechanism of Action

2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid is believed to exert its pharmacological effects by modulating the activity of ion channels in the nervous system. Specifically, it has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. In addition to its anticonvulsant and analgesic properties, it has also been shown to possess anti-inflammatory and antioxidant activities. These properties make it a potentially useful compound for the treatment of a range of diseases, including neurodegenerative disorders and cancer.

Advantages and Limitations for Lab Experiments

2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent and specific pharmacological effects. However, like all research compounds, it also has some limitations. For example, its solubility in water is relatively low, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research on 2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid. One area of interest is the development of new drugs based on 2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid for the treatment of epilepsy and chronic pain. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid involves the reaction of ethylamine with 2-chloro-1,3-oxazole-4-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain 2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid in its pure form.

Scientific Research Applications

2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anticonvulsant and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.

properties

IUPAC Name

2-(3-ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-7-3-4-12(5-7)10-11-8(6-15-10)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKFBOMSZHEQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1)C2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylpyrrolidin-1-yl)-1,3-oxazole-4-carboxylic acid

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